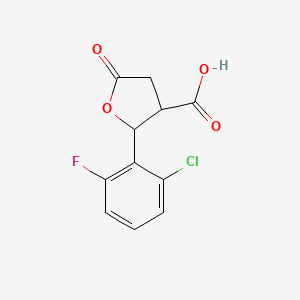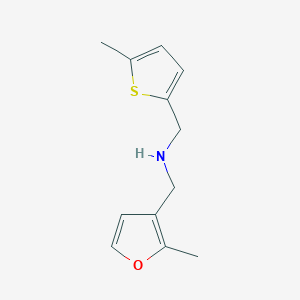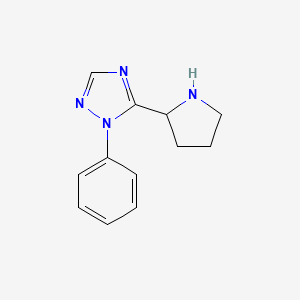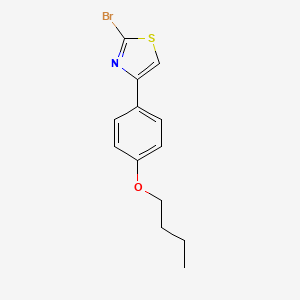
(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-bromophényl)pyrrolidine chlorhydrate est un composé chimique appartenant à la classe des pyrrolidines. Il se caractérise par la présence d'un groupe bromophényle lié au cycle pyrrolidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (S)-3-(4-bromophényl)pyrrolidine chlorhydrate implique généralement la réaction du (S)-3-(4-bromophényl)pyrrolidine avec de l'acide chlorhydrique. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol pour faciliter la réaction. Le processus peut également impliquer des étapes de purification telles que la recristallisation pour obtenir le produit final sous forme pure.
Méthodes de production industrielle
En milieu industriel, la production du (S)-3-(4-bromophényl)pyrrolidine chlorhydrate peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus peut être optimisé pour des rendements et une pureté plus élevés, et peut inclure des étapes supplémentaires telles que la distillation ou la chromatographie pour la purification.
Analyse Des Réactions Chimiques
Types de réactions
(S)-3-(4-bromophényl)pyrrolidine chlorhydrate peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Il peut être réduit pour former les produits réduits correspondants.
Substitution : L'atome de brome du groupe bromophényle peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction peuvent varier en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et l'utilisation de solvants appropriés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, l'oxydation peut donner des oxydes, la réduction peut donner des formes réduites du composé, et la substitution peut donner des dérivés avec des groupes fonctionnels différents.
Applications de la recherche scientifique
(S)-3-(4-bromophényl)pyrrolidine chlorhydrate a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est utilisé dans des études relatives à l'inhibition enzymatique et à la liaison aux récepteurs.
Industrie : Le composé est utilisé dans la production de divers produits chimiques et intermédiaires.
Mécanisme d'action
Le mécanisme d'action du (S)-3-(4-bromophényl)pyrrolidine chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe bromophényle peut jouer un rôle clé dans la liaison à ces cibles, tandis que le cycle pyrrolidine peut influencer la conformation et l'activité globale du composé. Les voies exactes impliquées peuvent varier en fonction de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
(S)-3-(4-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of (S)-3-(4-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a key role in binding to these targets, while the pyrrolidine ring may influence the overall conformation and activity of the compound. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au (S)-3-(4-bromophényl)pyrrolidine chlorhydrate comprennent :
1-(4-bromophényl)pyrrolidine : Un composé ayant une structure similaire mais sans le groupe chlorhydrate.
4-bromophényl 4-bromobenzoate : Un composé avec un groupe bromophényle mais des groupes fonctionnels différents.
Unicité
(S)-3-(4-bromophényl)pyrrolidine chlorhydrate est unique en raison de sa combinaison spécifique du groupe bromophényle et du cycle pyrrolidine, qui confère des propriétés chimiques distinctes et des applications potentielles. Sa capacité à subir diverses réactions chimiques et sa large gamme d'applications dans la recherche scientifique mettent encore en évidence son unicité.
Propriétés
Formule moléculaire |
C10H13BrClN |
|---|---|
Poids moléculaire |
262.57 g/mol |
Nom IUPAC |
(3S)-3-(4-bromophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m1./s1 |
Clé InChI |
ILDBWPNFCRWOGV-SBSPUUFOSA-N |
SMILES isomérique |
C1CNC[C@@H]1C2=CC=C(C=C2)Br.Cl |
SMILES canonique |
C1CNCC1C2=CC=C(C=C2)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)










